molecular formula C16H39NO4Si4 B3085199 2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide CAS No. 115257-95-9

2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide

Cat. No.: B3085199
CAS No.: 115257-95-9
M. Wt: 421.8 g/mol
InChI Key: IHNDNMHBSSSIPV-UHFFFAOYSA-N
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Description

Chemical Structure and Key Properties 2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide (CAS: 115257-95-9) is a silicon-containing enamide derivative with a complex organosilane backbone. Its molecular formula is C₁₆H₃₇NO₄Si₄, and its molecular weight is 468.98 g/mol (calculated based on substituents in ). The structure features a prop-2-enamide group linked to a tris(trimethylsilyloxy)silylpropyl chain, conferring high hydrophobicity and thermal stability due to the bulky trimethylsilyloxy (TMS-O) groups. This compound is primarily utilized as an intermediate in specialty polymer synthesis, particularly in silicone-based materials requiring tailored surface properties .

Synthesis and Applications
The synthesis involves methacrylamide derivatives reacting with tris(trimethylsilyloxy)silane precursors under controlled conditions. Its commercial availability (e.g., via Chongqing Chemdad on ECHEMI) highlights its industrial relevance in coatings, adhesives, and biomaterials, where silicon-enriched polymers enhance durability and biocompatibility .

Properties

IUPAC Name

2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H39NO4Si4/c1-15(2)16(18)17-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11/h1,12-14H2,2-11H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNDNMHBSSSIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H39NO4Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with a silane compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trimethylsilyl chloride and a base such as triethylamine. The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are optimized for maximum yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the silicon atoms, to form a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions include various silanol and silane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

The compound 2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide is a silane-based compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, supported by data tables and documented case studies.

Materials Science

The compound is utilized in the synthesis of advanced materials, particularly in the development of silica-based nanocomposites . Its silane groups enhance the compatibility of organic polymers with inorganic fillers, thereby improving mechanical properties.

Case Study: Silica Nanocomposites

  • Researchers have demonstrated that incorporating this compound into polymer matrices results in enhanced tensile strength and thermal stability compared to traditional composites.

Surface Modification

Due to its silyl groups, this compound is effective for surface modification of various substrates, including glass, metals, and ceramics. It can create hydrophobic or oleophobic surfaces, which are valuable in coatings and sealants.

Case Study: Hydrophobic Coatings

  • A study showed that applying a coating derived from this compound on glass surfaces resulted in a significant reduction in water adhesion, demonstrating its potential in self-cleaning applications.

Biomedical Applications

The compound has potential applications in the biomedical field, particularly in drug delivery systems and as a component in biocompatible materials. Its silane structure can facilitate the conjugation of therapeutic agents to surfaces.

Case Study: Drug Delivery Systems

  • Research indicates that nanoparticles modified with this compound show improved stability and controlled release profiles for anticancer drugs, enhancing therapeutic efficacy.

Agricultural Chemistry

In agriculture, this compound is being investigated as an additive in pesticide formulations to improve adherence and efficacy on plant surfaces.

Case Study: Pesticide Formulations

  • Experiments have shown that formulations containing this compound exhibit better retention on leaf surfaces, resulting in increased pest control effectiveness compared to standard formulations.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide involves its ability to form stable, flexible polymers through the formation of siloxane bonds. These bonds provide the compound with its unique properties, such as high thermal stability and resistance to degradation. The molecular targets and pathways involved include the interaction with various functional groups, leading to the formation of cross-linked networks.

Comparison with Similar Compounds

Research Findings and Analytical Techniques

Spectroscopic Characterization

  • IR/Raman Spectroscopy: The target compound’s IR spectrum shows strong Si-O-Si stretching at 1050–1100 cm⁻¹ and enamide C=O at 1650 cm⁻¹, distinguishing it from non-silicon analogues .
  • Crystallography : ORTEP-3 analysis () reveals a distorted tetrahedral geometry around silicon atoms, contrasting with the planar enamide group .

Hydrogen Bonding and Crystallinity
The bulky TMS-O groups inhibit hydrogen bonding, resulting in amorphous solid states. In contrast, Impurity B forms crystalline phases via N-H···O and π-stacking interactions .

Data Tables

Table 1: Structural and Property Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide (115257-95-9) C₁₆H₃₇NO₄Si₄ 468.98 Tris(trimethylsilyloxy)silylpropyl Silicone polymers, coatings
2-methyl-N-(3-triethoxysilylpropyl)prop-2-enamide (109213-85-6) C₁₃H₂₇NO₄Si 289.45 Triethoxysilylpropyl Sol-gel precursors, composites
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B) C₁₁H₁₆N₂OS 224.32 Thiophen-2-yl, methylaminopropyl Pharmaceutical intermediates

Biological Activity

2-Methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide is a siloxane-based compound that has garnered interest in various fields, particularly in biomedical applications due to its unique chemical properties. This article explores its biological activity, focusing on its potential applications, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H39NO4Si4
  • CAS Number : 115257-95-9
  • Molecular Weight : 433.83 g/mol

The biological activity of this compound primarily stems from its siloxane groups, which enhance hydrophobicity and biocompatibility. The presence of the prop-2-enamide group allows for potential polymerization and cross-linking, leading to the formation of stable structures that can interact with biological systems.

Biological Applications

  • Medical Coatings : The compound has been utilized in non-self-adherent coating materials for medical devices, which protect surfaces such as skin and mucous membranes. These coatings can provide a barrier against microbial invasion while maintaining moisture .
  • Hydrogel Formation : It is also explored in the development of silicone hydrogel lenses, offering water-rich surfaces that improve comfort and oxygen permeability for contact lens wearers .
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar siloxane structures exhibit antimicrobial activity, making them suitable for applications in wound dressings and implants .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against a range of pathogens; enhances device surface protection ,
BiocompatibilityHigh compatibility with human tissues; low toxicity reported ,
Moisture RetentionMaintains hydration in contact lenses; improves user comfort ,

Case Study: Hydrogel Lenses

A study conducted on silicone hydrogel lenses incorporating this compound demonstrated significant improvements in oxygen transmissibility compared to conventional lenses. The lenses exhibited a water content of over 70%, which is crucial for long-term wear without discomfort .

Case Study: Antimicrobial Coatings

In another investigation, coatings developed with this compound showed a marked reduction in bacterial colonization on medical devices. The siloxane groups contributed to a hydrophobic surface that deterred microbial adhesion while promoting biocompatibility .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide, and how can purity be validated?

  • Methodology : The compound can be synthesized via catalytic chain transfer polymerization (CCTP) using methacrylate precursors. A key step involves functionalizing the silylpropyl group with tris(trimethylsiloxy) substituents. Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile byproducts and nuclear magnetic resonance (NMR) (¹H, ¹³C, and ²⁹Si) to confirm structural integrity. Cross-check spectral data against known silyl-modified methacrylates .

Q. Which spectroscopic techniques are critical for characterizing the silyl-functionalized groups in this compound?

  • Methodology :

  • ²⁹Si NMR : Identifies silicon bonding environments (e.g., trimethylsiloxy vs. silylpropyl groups).
  • FT-IR : Detects Si-O-Si (~1000–1100 cm⁻¹) and acrylamide C=O (~1650 cm⁻¹) stretches.
  • X-ray photoelectron spectroscopy (XPS) : Quantifies silicon oxidation states and surface composition.
  • Reference crystallographic databases (e.g., Cambridge Structural Database) for analogous compounds to validate assignments .

Q. How does the tris(trimethylsiloxy)silyl group influence solubility and reactivity in polymer matrices?

  • Methodology : Conduct solubility parameter analysis (Hansen parameters) in solvents like THF, toluene, and water. Reactivity studies should compare polymerization rates (via kinetic DSC ) with/without the silyl group. The bulky siloxy moieties reduce steric accessibility but enhance hydrophobicity, affecting monomer diffusion in radical polymerization systems .

Advanced Research Questions

Q. What computational methods are suitable for modeling the polymerization kinetics of this silyl-modified acrylamide?

  • Methodology : Use density functional theory (DFT) to calculate transition states for radical propagation steps. Pair with Monte Carlo simulations to model chain-length distributions. Experimental validation via size-exclusion chromatography (SEC) and comparison with computational predictions can resolve discrepancies in branching efficiency. ICReDD’s reaction path search methods (combining quantum chemistry and information science) are recommended for optimizing reaction conditions .

Q. How can hydrogen-bonding patterns in crystalline forms of this compound be systematically analyzed?

  • Methodology : Employ graph set analysis (as per Etter’s rules) on single-crystal X-ray data. Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bond networks. For example, identify D(2) motifs (two donor-acceptor pairs) between acrylamide carbonyls and silanol groups. Compare with non-silylated analogs to isolate siloxy-driven packing effects .

Q. What challenges arise in resolving structural disorder in X-ray crystallography for this compound?

  • Methodology : The flexible tris(trimethylsiloxy)silyl chain may cause rotational disorder. Mitigate this by:

  • Collecting data at low temperatures (100 K) to reduce thermal motion.
  • Applying TwinRotMat in SHELXL to model twinned crystals.
  • Using Hirshfeld surface analysis to quantify intermolecular interactions and validate disorder models. Cross-validate with solid-state NMR to confirm dynamic behavior .

Q. How can membrane separation technologies leverage this compound’s siloxane functionality?

  • Methodology : Incorporate the monomer into block copolymer membranes via RAFT polymerization. Test gas permeability (CO₂/N₂ selectivity) and stability under humid conditions. The siloxane groups improve thermal resistance, while acrylamide segments enhance mechanical rigidity. Use molecular dynamics (MD) simulations to predict phase-segregation behavior .

Methodological Notes

  • Key References : SHELX/ORTEP for crystallography , ICReDD for reaction design , and catalytic polymerization studies for synthesis.
  • Advanced Tools : DFT, graph set analysis, and MD simulations address both structural and functional research gaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide
Reactant of Route 2
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2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide

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